2-formyl-5-iodobenzoic acid
Overview
Description
2-Formyl-5-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a formyl group (-CHO) and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-5-iodobenzoic acid typically involves the iodination of 2-formylbenzoic acid. One common method is the Sandmeyer reaction, where anthranilic acid is first diazotized and then reacted with iodide to introduce the iodine atom at the desired position . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of potassium iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-iodobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Carboxy-5-iodobenzoic acid.
Reduction: 2-Hydroxymethyl-5-iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-iodobenzoic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of dyes and pigments, as well as in materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-formyl-5-iodobenzoic acid depends on the specific application. In chemical reactions, the formyl group and iodine atom provide sites for nucleophilic attack and electrophilic substitution, respectively. The molecular targets and pathways involved would vary based on the specific reaction or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar structure but lacks the formyl group.
2-Fluoro-5-iodobenzoic acid: Similar structure with a fluorine atom instead of a formyl group.
2-Iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid used as an oxidizing agent.
Uniqueness
2-Formyl-5-iodobenzoic acid is unique due to the presence of both a formyl group and an iodine atom on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
2-formyl-5-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWROVMGDQOJNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428348 | |
Record name | 2-formyl-5-iodo-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-25-8 | |
Record name | 2-formyl-5-iodo-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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